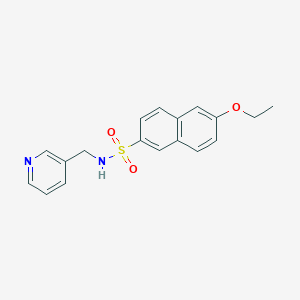
2-(Benzylsulfanyl)-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzylsulfanyl)-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is a complex organic compound that exhibits intriguing properties and potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzylsulfanyl group, an ethoxyphenyl group, and a pyridinecarbonitrile core.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylsulfanyl)-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile involves several steps:
Initial Formation:
A base-catalyzed cyclization reaction to form the pyridine ring.
Introduction of the benzylsulfanyl group using a thiol-based reagent.
Coupling with the ethoxyphenyl group under controlled conditions.
The precise reaction conditions often involve specific temperatures, solvents, and catalysts to ensure optimal yield and purity.
Industrial Production Methods:
Industrial synthesis may involve continuous flow processes to enhance efficiency and scalability.
Utilization of high-pressure reactors and automated systems to maintain stringent control over reaction parameters.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Under reducing conditions, it can be converted into its corresponding reduced forms, affecting the sulfur or nitrile functionalities.
Substitution: Various nucleophilic or electrophilic substitution reactions can modify the aromatic or pyridine rings.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas with a catalyst.
Substituents: Halides, organometallic reagents.
Major Products Formed:
Depending on the reaction type, major products include sulfoxides, sulfones, reduced amines, or substituted derivatives on the aromatic or pyridine rings.
科学的研究の応用
Chemistry:
As a synthetic intermediate in the production of more complex organic molecules.
Biology:
Investigation as a potential ligand for biological receptors.
Medicine:
Research into its pharmacological properties, including potential therapeutic effects and mechanisms.
Industry:
Utilized in the development of specialized materials or as a catalyst in various industrial processes.
作用機序
The compound exerts its effects by interacting with specific molecular targets:
Binding to Receptors: It can bind to biological receptors, altering their function.
Enzyme Inhibition: Potential to inhibit enzymes by interacting with their active sites.
Pathways Involved: Modulation of signaling pathways, which can lead to changes in cellular behavior or biochemical processes.
類似化合物との比較
2-(Phenylsulfanyl)-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridinecarbonitrile
2-(Benzylthio)-4-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridinecarbonitrile
Uniqueness:
The combination of the benzylsulfanyl group and the ethoxyphenyl moiety, along with the tetrahydropyridinecarbonitrile core, imparts unique chemical and physical properties, distinguishing it from its analogs.
Enhanced biological activity and selectivity due to the specific positioning of functional groups.
特性
IUPAC Name |
6-benzylsulfanyl-4-(4-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-2-25-17-10-8-16(9-11-17)18-12-20(24)23-21(19(18)13-22)26-14-15-6-4-3-5-7-15/h3-11,18H,2,12,14H2,1H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTHECRIKHSDJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Methylsulfanyl)-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B361045.png)
![N-[4-Bromo-2-(trifluoromethyl)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B361047.png)
![2-amino-5-oxo-4-[4-(1-pyrrolidinyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B361059.png)



![4-[(4-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B361090.png)




![1-[(4-Ethoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B361126.png)
![(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(phenyl)methylidene]-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B361130.png)
